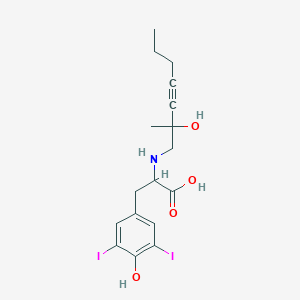![molecular formula C20H23F2N3O B4961316 N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B4961316.png)
N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea, also known as compound 1, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea-based kinase inhibitors and has been shown to exhibit potent inhibitory activity against several protein kinases, including c-Met, Axl, and Tyro3.
Mecanismo De Acción
Compound 1 exerts its biological activity by inhibiting several protein kinases, including c-Met, Axl, and Tyro3. These kinases are known to play important roles in cancer progression, inflammation, and fibrosis. By inhibiting these kinases, N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea 1 can block several signaling pathways that are involved in these diseases, leading to the inhibition of cell proliferation, migration, and invasion.
Biochemical and Physiological Effects
Compound 1 has been shown to exhibit several biochemical and physiological effects in preclinical studies. In cancer cells, this N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. Additionally, N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea 1 can inhibit cancer cell migration and invasion, which are important steps in cancer metastasis. In animal models of fibrosis, N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea 1 can reduce collagen deposition and fibrotic tissue formation, leading to the improvement of organ function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound 1 has several advantages for lab experiments, including its high potency and selectivity against several protein kinases. Additionally, this N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea has good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of this N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea is its poor solubility, which can make it difficult to use in some experimental settings.
Direcciones Futuras
There are several future directions for the study of N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea 1. One potential application of this N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea is in the treatment of cancer, where it could be used as a single agent or in combination with other drugs. Additionally, N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea 1 could be studied for its potential therapeutic applications in other diseases, such as inflammation and fibrosis. Furthermore, the development of more potent and selective analogs of N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea 1 could lead to the discovery of new drugs with improved therapeutic efficacy.
Métodos De Síntesis
The synthesis of N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea 1 involves the reaction of 4-fluorobenzylamine with 1,4-bis(chloroformyl)butane to form the intermediate 1-(4-fluorobenzyl)-4-(chloroformyl)piperidine. This intermediate is then reacted with 4-fluoroaniline in the presence of a base to form the final product, N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea.
Aplicaciones Científicas De Investigación
Compound 1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and fibrosis. In preclinical studies, this N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea has been shown to exhibit potent anti-tumor activity against several cancer cell lines, including lung, breast, and colon cancer. Additionally, N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea 1 has been shown to exhibit anti-inflammatory and anti-fibrotic effects in animal models of lung and liver fibrosis.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O/c21-17-3-1-16(2-4-17)14-25-11-9-15(10-12-25)13-23-20(26)24-19-7-5-18(22)6-8-19/h1-8,15H,9-14H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAAQLHUZCUIIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-({1-[(4-fluorophenyl)methyl]piperidin-4-YL}methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-methyl-2-pyridinyl)butanamide](/img/structure/B4961244.png)
![N-phenyl-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4961252.png)

![2-cyano-3-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide](/img/structure/B4961278.png)
![2-((1-adamantylmethyl){[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B4961289.png)
![3-[5-(1,1-dimethylpropyl)-2-oxocyclohexyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4961290.png)


![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide](/img/structure/B4961329.png)
![1'-[(5-methyl-2-furyl)methyl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4961335.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl acetate](/img/structure/B4961338.png)
![4-({[5-(4-chlorophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4961340.png)